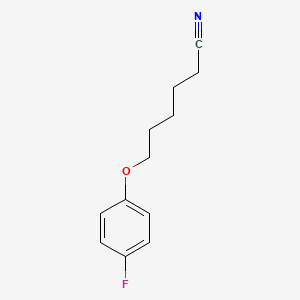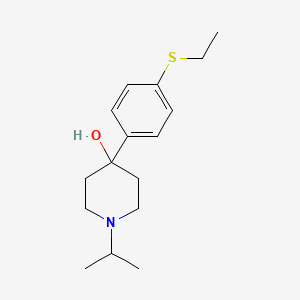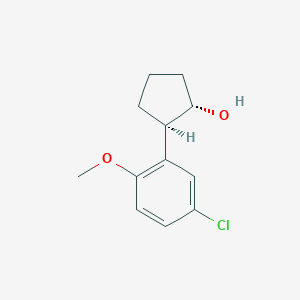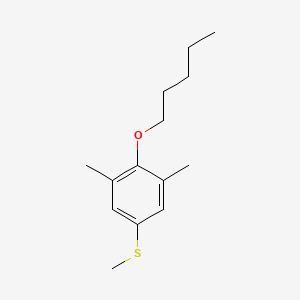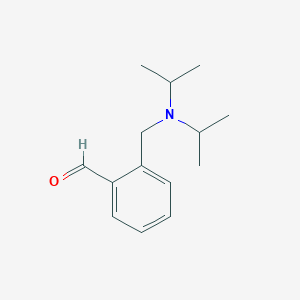
2-((Diisopropylamino)methyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Diisopropylamino)methyl)benzaldehyde is an organic compound with the molecular formula C14H21NO. It is characterized by the presence of a benzaldehyde group attached to a diisopropylamino methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Diisopropylamino)methyl)benzaldehyde typically involves the reaction of benzaldehyde with diisopropylamine in the presence of a suitable catalyst. One common method involves the use of toluene as a solvent, where benzaldehyde is reacted with diisopropylamine and a base such as i-Pr2NEt (diisopropylethylamine) under reflux conditions . The reaction mixture is then quenched with water, and the product is extracted using ethyl acetate. The crude product is purified by column chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-((Diisopropylamino)methyl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: The major product is 2-((Diisopropylamino)methyl)benzoic acid.
Reduction: The major product is 2-((Diisopropylamino)methyl)benzyl alcohol.
Substitution: Depending on the substituent introduced, various substituted benzaldehyde derivatives can be formed.
Scientific Research Applications
2-((Diisopropylamino)methyl)benzaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of fine chemicals and as a building block for the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of 2-((Diisopropylamino)methyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the diisopropylamino group can interact with biological membranes, affecting their structure and function. The compound’s reactivity and ability to form stable intermediates make it a valuable tool in mechanistic studies .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: Lacks the diisopropylamino group, making it less reactive in certain contexts.
2-((Diethylamino)methyl)benzaldehyde: Similar structure but with diethylamino instead of diisopropylamino, which may affect its reactivity and interactions.
2-((Dimethylamino)methyl)benzaldehyde: Contains a dimethylamino group, leading to different steric and electronic properties.
Uniqueness
2-((Diisopropylamino)methyl)benzaldehyde is unique due to the presence of the bulky diisopropylamino group, which can influence its reactivity and interactions with other molecules. This structural feature makes it particularly useful in the synthesis of sterically hindered compounds and in studies requiring selective reactivity .
Properties
IUPAC Name |
2-[[di(propan-2-yl)amino]methyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11(2)15(12(3)4)9-13-7-5-6-8-14(13)10-16/h5-8,10-12H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKZHYGBQWKPQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1C=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
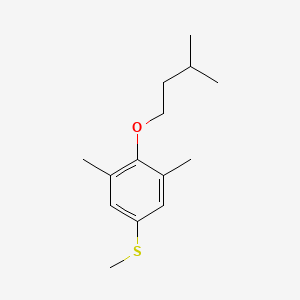
![1-Chloro-2-fluoro-5-[(3,5-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7999013.png)

![1,2-Difluoro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7999020.png)
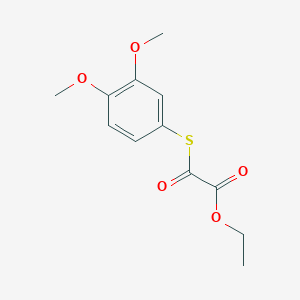

![2-[2-(3-Bromo-6-methoxy-phenoxy)ethyl]-1,3-dioxolane](/img/structure/B7999046.png)

